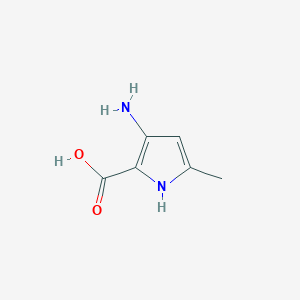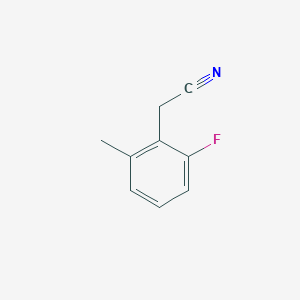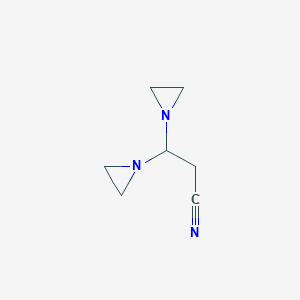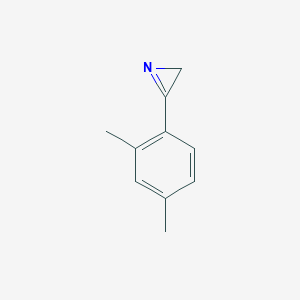
3-methyl-2,3-dihydro-1H-inden-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2,3-dihydro-1H-inden-4-amine: is an organic compound belonging to the class of indene derivatives It features a fused bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with an amine group attached to the fourth carbon of the indene ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-methyl-2,3-dihydro-1H-inden-4-amine can be achieved through several methods. One common approach involves the reduction of 3-methyl-2,3-dihydro-1H-inden-4-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method offers high efficiency and selectivity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: 3-methyl-2,3-dihydro-1H-inden-4-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as bromine or chlorine can be used for halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated derivatives, nitro compounds.
科学的研究の応用
Chemistry:
3-methyl-2,3-dihydro-1H-inden-4-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with desirable properties.
作用機序
The mechanism of action of 3-methyl-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with receptor sites, while the indene ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes.
類似化合物との比較
2-methyl-2,3-dihydro-1H-inden-1-amine: This compound has a similar structure but differs in the position of the methyl and amine groups.
7-fluoro-2,3-dihydro-1H-inden-4-amine: This derivative features a fluorine atom, which can alter its chemical and biological properties.
Uniqueness:
3-methyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the methyl group at the third position and the amine group at the fourth position provides distinct steric and electronic effects, making it a valuable compound for various applications.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
3-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-8-3-2-4-9(11)10(7)8/h2-4,7H,5-6,11H2,1H3 |
InChIキー |
VNCPXXRZQSNQIK-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C1C(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxa-1-azonia-2-azanidabicyclo[3.3.0]octan-4-one](/img/structure/B11923219.png)




![IMidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B11923256.png)


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B11923275.png)
![(NZ)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11923283.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11923304.png)


